molecular formula C15H24N4O4S B14413453 2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid CAS No. 87861-87-8

2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid

Cat. No.: B14413453
CAS No.: 87861-87-8
M. Wt: 356.4 g/mol
InChI Key: GFFALEHODOJIOK-AAGWESIMSA-N
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Description

2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid is a complex organic compound that features a cyclohexylmethylideneamino group and a hydroxyguanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid typically involves the reaction of cyclohexylmethylideneamine with hydroxyguanidine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyguanidine moiety is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the cyclohexylmethylideneamino group to its corresponding amine.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexyl ring or the hydroxyguanidine moiety are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the hydroxyguanidine moiety, while reduction may produce the corresponding amine.

Scientific Research Applications

2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine: This compound is similar but lacks the 4-methylbenzenesulfonic acid moiety.

    Cyclohexylmethylideneamino derivatives: These compounds share the cyclohexylmethylideneamino group but differ in other functional groups.

    Hydroxyguanidine derivatives: These compounds contain the hydroxyguanidine moiety but may have different substituents.

Uniqueness: 2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

87861-87-8

Molecular Formula

C15H24N4O4S

Molecular Weight

356.4 g/mol

IUPAC Name

2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C8H16N4O.C7H8O3S/c9-8(12-13)11-10-6-7-4-2-1-3-5-7;1-6-2-4-7(5-3-6)11(8,9)10/h6-7,13H,1-5H2,(H3,9,11,12);2-5H,1H3,(H,8,9,10)/b10-6+;

InChI Key

GFFALEHODOJIOK-AAGWESIMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(CC1)/C=N/N=C(/N)\NO

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(CC1)C=NN=C(N)NO

Origin of Product

United States

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